3-amino-4-{[2-(piperidin-1-ylcarbonyl)phenyl]amino}-2H-chromen-2-one
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Overview
Description
3-amino-4-{[2-(piperidin-1-ylcarbonyl)phenyl]amino}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an amino group, a piperidin-1-ylcarbonyl group, and a phenylamino group attached to the chromen-2-one core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-{[2-(piperidin-1-ylcarbonyl)phenyl]amino}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route involves the condensation of 3-amino-2H-chromen-2-one with 2-(piperidin-1-ylcarbonyl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-{[2-(piperidin-1-ylcarbonyl)phenyl]amino}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-amino-4-{[2-(piperidin-1-ylcarbonyl)phenyl]amino}-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-4-{[2-(piperidin-1-ylcarbonyl)phenyl]amino}-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-amino-2H-chromen-2-one: Lacks the piperidin-1-ylcarbonyl and phenylamino groups, making it less complex.
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine: Contains a pyrrolo[2,3-d]pyrimidine core instead of chromen-2-one.
2-amino-4-(1-piperidine)pyridine: Features a pyridine ring instead of chromen-2-one.
Uniqueness
The uniqueness of 3-amino-4-{[2-(piperidin-1-ylcarbonyl)phenyl]amino}-2H-chromen-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-amino-4-[2-(piperidine-1-carbonyl)anilino]chromen-2-one |
InChI |
InChI=1S/C21H21N3O3/c22-18-19(15-9-3-5-11-17(15)27-21(18)26)23-16-10-4-2-8-14(16)20(25)24-12-6-1-7-13-24/h2-5,8-11,23H,1,6-7,12-13,22H2 |
InChI Key |
AXVHCXKCNUIRRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC3=C(C(=O)OC4=CC=CC=C43)N |
Origin of Product |
United States |
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